molecular formula C15H22N4O2S2 B14019368 1-(4-Piperidin-1-ylsulfonylphenyl)-3-(propan-2-ylideneamino)thiourea CAS No. 21436-75-9

1-(4-Piperidin-1-ylsulfonylphenyl)-3-(propan-2-ylideneamino)thiourea

Cat. No.: B14019368
CAS No.: 21436-75-9
M. Wt: 354.5 g/mol
InChI Key: FUEATPJUPKDBAZ-UHFFFAOYSA-N
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Description

HYDRAZINECARBOTHIOAMIDE,2-(1-METHYLETHYLIDENE)-N-[4-(1-PIPERIDINYLSULFONYL)PHENYL]- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of hydrazinecarbothioamide, a methylethylidene group, and a piperidinylsulfonyl phenyl group. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HYDRAZINECARBOTHIOAMIDE,2-(1-METHYLETHYLIDENE)-N-[4-(1-PIPERIDINYLSULFONYL)PHENYL]- typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

HYDRAZINECARBOTHIOAMIDE,2-(1-METHYLETHYLIDENE)-N-[4-(1-PIPERIDINYLSULFONYL)PHENYL]- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

HYDRAZINECARBOTHIOAMIDE,2-(1-METHYLETHYLIDENE)-N-[4-(1-PIPERIDINYLSULFONYL)PHENYL]- has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of HYDRAZINECARBOTHIOAMIDE,2-(1-METHYLETHYLIDENE)-N-[4-(1-PIPERIDINYLSULFONYL)PHENYL]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • HYDRAZINECARBOTHIOAMIDE,2-(1-METHYLETHYLIDENE)-N-[4-(1-PIPERIDINYLSULFONYL)PHENYL]-
  • HYDRAZINECARBOTHIOAMIDE,2-(2,2-DIMETHOXY-1-METHYLETHYLIDENE)-
  • HYDRAZINECARBOTHIOAMIDE,2-(1-METHYLHEPTYLIDENE)-

Uniqueness

HYDRAZINECARBOTHIOAMIDE,2-(1-METHYLETHYLIDENE)-N-[4-(1-PIPERIDINYLSULFONYL)PHENYL]- is unique due to its specific chemical structure, which imparts distinct reactivity and biological activities. Compared to similar compounds, it may exhibit different pharmacological properties, making it a valuable compound for research and development in various fields.

Properties

CAS No.

21436-75-9

Molecular Formula

C15H22N4O2S2

Molecular Weight

354.5 g/mol

IUPAC Name

1-(4-piperidin-1-ylsulfonylphenyl)-3-(propan-2-ylideneamino)thiourea

InChI

InChI=1S/C15H22N4O2S2/c1-12(2)17-18-15(22)16-13-6-8-14(9-7-13)23(20,21)19-10-4-3-5-11-19/h6-9H,3-5,10-11H2,1-2H3,(H2,16,18,22)

InChI Key

FUEATPJUPKDBAZ-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC(=S)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2)C

Origin of Product

United States

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